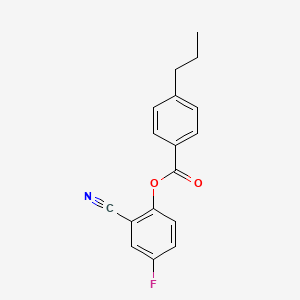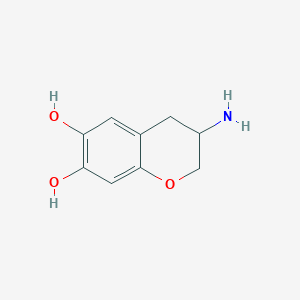
N,N-Dipropylcycloundecanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropylcycloundecanecarboxamide: is an organic compound that belongs to the class of carboxamides. Carboxamides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is notable for its unique structure, which includes a cycloundecane ring substituted with dipropyl groups and a carboxamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dipropylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dipropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a one-pot process. This involves reacting cycloundecanecarboxylic acid with dipropylamine in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dipropylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-Dipropylcycloundecanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dipropylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-Dipropylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
N,N-Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis and as a dehydrating agent.
N,N-Dimethylethanamine: A tertiary amine used in organic synthesis.
Uniqueness: N,N-Dipropylcycloundecanecarboxamide is unique due to its cycloundecane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it an important subject of study for researchers aiming to develop new materials and pharmaceuticals.
Propiedades
Número CAS |
91424-65-6 |
|---|---|
Fórmula molecular |
C18H35NO |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
N,N-dipropylcycloundecanecarboxamide |
InChI |
InChI=1S/C18H35NO/c1-3-15-19(16-4-2)18(20)17-13-11-9-7-5-6-8-10-12-14-17/h17H,3-16H2,1-2H3 |
Clave InChI |
BQMLPZMCQGEKOH-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1CCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


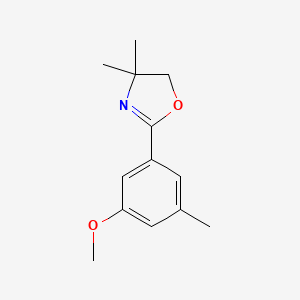
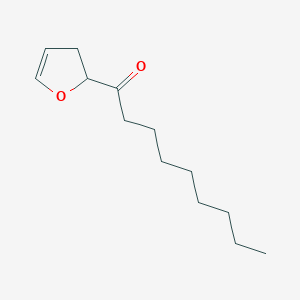
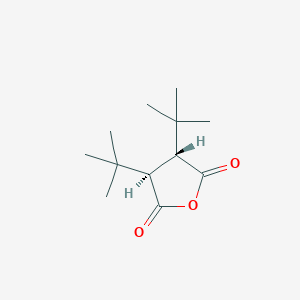

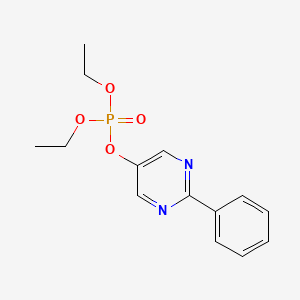
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
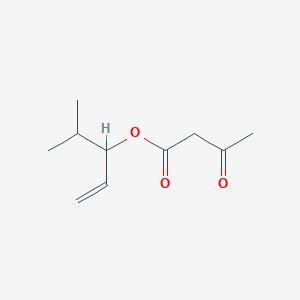
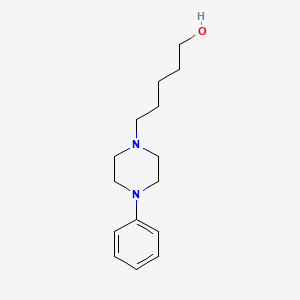
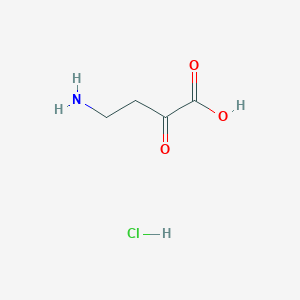
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
